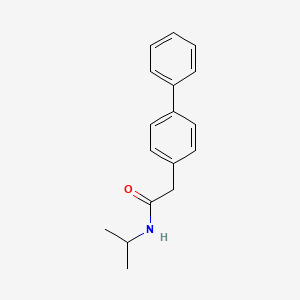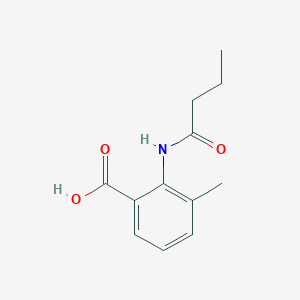![molecular formula C14H15N3O2S B5036123 N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B5036123.png)
N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a thioacetamide derivative that has been synthesized through various methods and has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide is not fully understood. However, studies have suggested that it may act through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide is its potential as a multi-targeted therapeutic agent. It has been found to have anti-inflammatory, analgesic, anti-tumor, antifungal, and antibacterial properties. However, one limitation of N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide. One area of research could focus on improving the solubility of N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide to facilitate its administration in vivo. Another area of research could focus on the development of more efficient synthesis methods for N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide and its potential as a therapeutic agent for various diseases.
合成法
The synthesis method of N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form 2-methoxyphenylacetyl chloride. This intermediate is then reacted with 6-methyl-4-pyrimidinethiol to form N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide. The final product is purified through recrystallization or column chromatography.
科学的研究の応用
N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has been found to have potential applications in various fields of medicine. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has also been found to have potential as an antifungal and antibacterial agent. Additionally, N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2-methoxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-7-14(16-9-15-10)20-8-13(18)17-11-5-3-4-6-12(11)19-2/h3-7,9H,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFRYEFGSNZOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyphenyl)-2-[(6-methylpyrimidin-4-YL)sulfanyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cyclohexylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5036051.png)
![1-cyclopropyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5036052.png)

![4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B5036063.png)
![6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine](/img/structure/B5036074.png)
![6-(2,4-dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5036082.png)

![2-{[3-(2,4-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B5036103.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5036105.png)
![2-{[2-(4-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5036106.png)
![N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5036114.png)


![4-tert-butyl-N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5036138.png)